2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine
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Overview
Description
Preparation Methods
The synthesis of 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine involves several steps. One common synthetic route includes the reaction of phenol with phosphorus trichloride to form phenyl phosphorodichloridate. This intermediate is then reacted with 2,2-dimethylhydrazine to yield the final product . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine has several applications in scientific research:
Biology: The compound’s hydrazine moiety makes it a potential candidate for studying enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine include:
Phenylphosphonothioic dichloride: Similar in structure but lacks the hydrazine groups.
Dimethylhydrazine derivatives: Compounds with similar hydrazine moieties but different substituents on the phosphorus atom.
Phosphorodihydrazidothioic acids: Compounds with similar phosphinothioyl groups but different organic substituents.
Properties
CAS No. |
81319-82-6 |
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Molecular Formula |
C10H19N4OPS |
Molecular Weight |
274.33 g/mol |
IUPAC Name |
2-[(2,2-dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C10H19N4OPS/c1-13(2)11-16(17,12-14(3)4)15-10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,11,12,17) |
InChI Key |
CSYJKCAZRVQAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NP(=S)(NN(C)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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